(Cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine, also known by its IUPAC name 1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine, is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a cyclopropyl group attached to a nitrogen atom, which is further connected to a pyridine derivative, making it of interest in various scientific fields, particularly medicinal chemistry.
The compound is cataloged in several chemical databases, including PubChem, where detailed information regarding its structure, synthesis, and properties can be found .
This compound falls under the category of amines, specifically as an aliphatic amine due to the presence of the cyclopropyl and pyridine moieties. Its structural components suggest potential applications in pharmaceuticals, particularly for compounds that target neurological pathways or act as enzyme inhibitors.
The synthesis of (cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine typically involves multi-step organic reactions. A common synthetic route includes:
The reaction mechanism likely involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, followed by subsequent steps to yield the final product through purification techniques such as chromatography .
The molecular structure of (cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine can be represented using various chemical notation systems:
CC(C1CC1)NCC2=C(N=CC=C2)OC
VOXDKYDXOVRPBC-UHFFFAOYSA-N
InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3
These data points provide insight into the compound's potential reactivity and interactions with biological systems.
(Cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, leading to various products that may have different biological activities .
The mechanism of action for (cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine involves its interaction with specific biological targets:
Further research is required to elucidate the exact molecular targets and pathways involved in its action .
The physical properties of (cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding how this compound may behave in biological systems and during synthetic processes .
(Cyclopropylmethyl)[(2-methoxypyridin-3-yl)methyl]amine has several scientific applications:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2